N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride is a chemical compound with a molecular formula of C14H13Cl2NO. This compound is known for its unique structure, which includes a furan ring substituted with a 2,4-dichlorophenyl group and a cyclopropanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine typically involves multiple steps. One common method starts with the preparation of the furan ring substituted with a 2,4-dichlorophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,4-dichlorophenyl group is coupled with a furan ring . The resulting intermediate is then subjected to a reductive amination reaction with cyclopropanamine to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an appropriate solvent, followed by crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine
- N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
- N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrobromide
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring and the presence of the cyclopropanamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c15-9-1-5-12(13(16)7-9)14-6-4-11(18-14)8-17-10-2-3-10;/h1,4-7,10,17H,2-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNCBCHFYDSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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